molecular formula C11H12BrN3O B5720400 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole

Cat. No. B5720400
M. Wt: 282.14 g/mol
InChI Key: CEDFISFOTVGUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, also known as BMT-1, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the inhibition of Hsp90, which is a chaperone protein that plays a key role in the folding and stabilization of many proteins. By inhibiting Hsp90, 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole leads to the degradation of client proteins, which can have therapeutic implications in diseases such as cancer. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of many genes that are important in inflammation and immune response.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its high potency and selectivity. 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to have a high affinity for Hsp90, which makes it a potent inhibitor of this enzyme. However, one of the limitations of using 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. One potential direction is the development of more potent and selective inhibitors of Hsp90. Another potential direction is the investigation of the anti-inflammatory and anti-angiogenic properties of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole, which could lead to the development of new treatments for various inflammatory and angiogenic diseases. Additionally, the use of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole in combination with other drugs could lead to synergistic effects that could enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole involves the reaction of 4-bromo-2-methylphenol with 2-chloroethyl triazole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole. This method has been reported to have a yield of up to 90% and is considered to be efficient and reliable.

properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-9-6-10(12)2-3-11(9)16-5-4-15-8-13-7-14-15/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDFISFOTVGUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole

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